molecular formula C14H13NO5 B3192292 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid CAS No. 61886-78-0

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid

Cat. No. B3192292
CAS RN: 61886-78-0
M. Wt: 275.26 g/mol
InChI Key: JKQGTYDVJBARBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, also known as 2-BFA, is an organic compound derived from the benzyloxycarbonylamino-2-furan-2-ylacetic acid family of molecules. It is a versatile compound with a wide range of applications in both scientific research and industrial processes. In

Scientific Research Applications

Biological Activity and Drug Design Furan derivatives, including 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, play a significant role in medicinal chemistry. They serve as structural units in bioactive molecules, influencing the development of drugs. The presence of the furan moiety in compounds is associated with a variety of pharmacological actions, making these derivatives valuable in drug design and discovery. Furan derivatives are utilized in the synthesis of nucleobases, nucleosides, and their analogues, demonstrating the importance of furan-2-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, with applications in antiviral, antitumor, and other therapeutic areas (Ostrowski, 2022).

Chemical Synthesis and Material Science The application of furan derivatives extends beyond medicinal chemistry into material science and chemical synthesis. Arylmethylidenefuranones, for example, demonstrate the versatility of furan-based compounds in reactions with various nucleophiles, leading to the creation of a wide range of chemical entities. This adaptability underlines the potential of furan derivatives in synthesizing new materials and chemicals, highlighting their role in organic synthesis and the development of functional materials (Kamneva, Anis’kova, & Egorova, 2018).

Biotechnology and Sustainable Chemistry The transformation of biomass into valuable chemicals is a critical area of sustainable chemistry, where furan derivatives, including 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid, play a key role. These compounds can be derived from renewable resources, offering an eco-friendly alternative to traditional petrochemicals. The conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its further processing into fuels, solvents, and polymers showcases the potential of furan derivatives in supporting the transition towards a bio-based economy (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGTYDVJBARBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975888
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid

CAS RN

6048-19-7
Record name {[(Benzyloxy)(hydroxy)methylidene]amino}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.